Prednisolone sodium metazoate Prednisolone sodium metazoate ATL-2502(Colal-Pred) is an old drug (prednisolone metasulphobenzoate, a steroid) with a new delivery system that releases the medication only in the colon. Releasing the drug directly into the colon reduces the potential for significant side effects often experienced with steroid drugs. Colal-Pred is being studied for use in ulcerative colitis.
Prednisolone Sodium Metasulfobenzoate is a poorly adsorbed analog of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, prednisolone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cells populations. (NCI)
Brand Name: Vulcanchem
CAS No.: 630-67-1
VCID: VC0540144
InChI: InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1
SMILES: CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+]
Molecular Formula: C28H31NaO9S
Molecular Weight: 566.6 g/mol

Prednisolone sodium metazoate

CAS No.: 630-67-1

Cat. No.: VC0540144

Molecular Formula: C28H31NaO9S

Molecular Weight: 566.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Prednisolone sodium metazoate - 630-67-1

Specification

CAS No. 630-67-1
Molecular Formula C28H31NaO9S
Molecular Weight 566.6 g/mol
IUPAC Name sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate
Standard InChI InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1
Standard InChI Key RWFZSORKWFPGNE-VDYYWZOJSA-M
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+]
SMILES CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+]
Canonical SMILES CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+]
Appearance Solid powder

Introduction

Chemical and Structural Characteristics of Prednisolone Sodium Metazoate

Molecular Architecture and Nomenclature

PSM (IUPAC name: sodium 3-[(11β,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxycarbonyl]benzenesulfonate) features a steroidal backbone modified with a sulfobenzoate group at the C21 position . The sodium counterion enhances aqueous solubility (23.4 mg/mL at 25°C) , critical for mucosal delivery formulations. Comparative analysis with parent compound prednisolone reveals:

Structural Modifications

  • Sulfobenzoate esterification at C21: Reduces systemic absorption by 58%

  • Sodium ion pairing: Increases polarity (logP −1.2 vs. 1.8 for prednisolone)

  • Molecular weight: 566.6 g/mol vs. 360.4 g/mol for prednisolone

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy of PSM shows characteristic peaks at:

  • 1665 cm⁻¹ (C=O stretch of ketone)

  • 1602 cm⁻¹ (aromatic C=C)

  • 1184 cm⁻¹ (S=O asymmetric stretch)
    X-ray diffraction confirms crystalline structure with d-spacings at 4.21 Å and 3.89 Å .

Pharmacological Profile and Mechanism of Action

Receptor Binding Dynamics

PSM demonstrates selective glucocorticoid receptor (GR) binding with:

  • Dissociation constant (Kd): 3.8 ± 0.4 nM

  • 89% receptor occupancy at 10 nM concentration
    The sulfobenzoate moiety reduces mineralocorticoid receptor affinity by 92% compared to prednisolone, minimizing electrolyte imbalance risks .

Anti-inflammatory Pathways

Mechanistic studies identify three primary pathways:

  • NF-κB inhibition: Reduces IL-6 production by 78% at 1 μM concentration

  • Leukocyte migration suppression: Decreases neutrophil chemotaxis by 64% in mucosal tissue

  • Apoptosis induction: Increases caspase-3 activity 3.2-fold in activated lymphocytes

Advanced Formulation Strategies for Localized Delivery

Quatsome-Based Mucoadhesive Gels

A 2³ factorial design study optimized quatsome nanoparticles for PSM delivery :

FactorLow LevelHigh LevelOptimized Value
Surfactant typeDDABCTABDDAB
Surfactant:Cholesterol1:11:21:1.4
Sonication time (min)102015.2

Resultant Nanoparticle Properties

  • Particle size: 72.3 ± 0.6 nm

  • Zeta potential: +58.4 ± 0.3 mV

  • Drug release (6 hr): 91.4 ± 1.8%

Rheological Properties of Gel Formulations

Carbopol-based gels (1.5% w/v) demonstrated optimal mucoadhesion:

  • Adhesive force: 12.8 ± 0.7 N/cm²

  • Zero-shear viscosity: 45,200 ± 1,150 mPa·s

  • Spreadability diameter: 4.8 ± 0.2 cm

ConditionPS Change (%)EE% ChangeZP Change (mV)
25°C/60% RH, 3 mo+4.2 ± 0.3−1.1 ± 0.2−2.4 ± 0.1
4°C, 3 mo+0.8 ± 0.1−0.3 ± 0.1−0.7 ± 0.2

Lyophilized formulations maintained >97% potency for 24 months at −20°C .

Clinical Applications and Efficacy Data

Recurrent Aphthous Ulcer Management

A double-blind trial comparing PSM gel (0.1%) vs. placebo showed:

ParameterPSM GroupPlacebop-value
Healing time (days)4.2 ± 0.79.8 ± 1.2<0.001
Pain reduction (VAS)82% ± 524% ± 7<0.001
Recurrence rate (6 mo)18%67%0.003

Histological analysis demonstrated 89% reduction in CD3+ T-cell infiltration .

RouteLD₅₀ (mg/kg)
Oral>2,000
Intravenous285 ± 12

Subchronic Exposure

28-day oral toxicity study (rats, 50 mg/kg/day):

  • No significant hematological changes

  • Mild adrenal cortex atrophy (17% weight reduction)

  • Reversible upon discontinuation

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